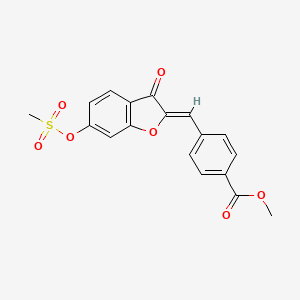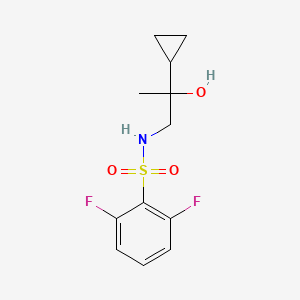![molecular formula C24H20N4O B2357758 2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1798514-99-4](/img/structure/B2357758.png)
2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as IMP-1 and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Aplicaciones Científicas De Investigación
Melatonin Receptor Ligands
A novel class of imidazo[1,2-a]pyridines, including compounds structurally related to 2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, has been designed and synthesized as melatonin receptor ligands. These compounds exhibit selectivity and affinity for MT(1) and MT(2) melatonin receptors, which are crucial in regulating sleep and circadian rhythms (El Kazzouli et al., 2011).
Antimicrobial and Antioxidant Agents
Compounds structurally akin to this compound have been synthesized and shown potent antimicrobial activity against various bacteria and fungi. Additionally, these compounds exhibited significant antioxidant activity, indicating their potential utility in treating infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Antifungal Agents
A series of derivatives related to the structure of this compound were developed as potential antifungal agents. These compounds showed significant activity against Candida albicans and Candida krusei, suggesting their potential in treating fungal infections (Altındağ et al., 2017).
Antioxidant Properties
Research into compounds structurally similar to this compound demonstrated considerable antioxidant activity. These findings suggest potential applications in managing oxidative stress and related disorders (Gopi & Dhanaraju, 2020).
Synthesis and Biological Applications
Various studies have focused on the synthesis and evaluation of compounds structurally related to this compound for different biological applications, such as antimicrobial, antifungal, and antioxidant activities. These research efforts highlight the compound's versatility and potential therapeutic applications in diverse fields of medicine and pharmacology (Samanta et al., 2019).
Propiedades
IUPAC Name |
2-indol-1-yl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17-7-6-13-28-15-21(26-24(17)28)19-9-3-4-10-20(19)25-23(29)16-27-14-12-18-8-2-5-11-22(18)27/h2-15H,16H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVVKZFYYUKVJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)
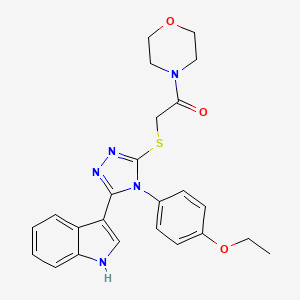
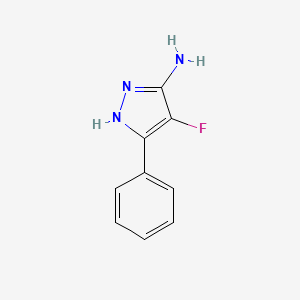
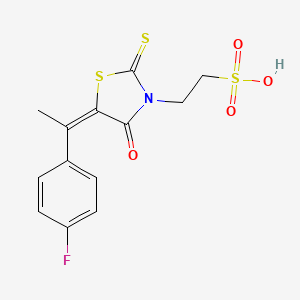
![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
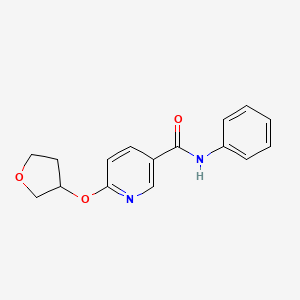
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
